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molecular formula C9H8ClFO B175365 3-(3-Fluorophenyl)propanoyl chloride CAS No. 148960-31-0

3-(3-Fluorophenyl)propanoyl chloride

Cat. No. B175365
M. Wt: 186.61 g/mol
InChI Key: DEGMFYNULJKSFA-UHFFFAOYSA-N
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Patent
US05486541

Procedure details

A solution of 3-fluorodihydrocinnamoyl chloride (15.4 g) in carbon disulfide (78 ml) was added dropwise to a cold (-5° C.) mixture of aluminium chloride (13.9 g) in carbon disulfide (300 ml) for 30 minutes. During this time and for 30 minutes the mixture was allowed to warm to room temperature (1 hr), then it was heated to reflux (1 hr) and finally the volatiles were removed by distillation under reduced pressure. The residue was dissolved in methylene chloride (400 ml) and washed successively with 10% aqueous sodium hydroxide and water. After drying (magnesium sulfate) and solvent removal in vacuo, 5-fluoroindanone (2 g) was isolated by recrystallisation from hexane.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH2:5][CH2:6][C:7](Cl)=[O:8].[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[F:1][C:2]1[CH:3]=[C:4]2[C:10](=[CH:11][CH:12]=1)[C:7](=[O:8])[CH2:6][CH2:5]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
FC=1C=C(CCC(=O)Cl)C=CC1
Name
Quantity
13.9 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
78 mL
Type
solvent
Smiles
C(=S)=S
Name
Quantity
300 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (1 hr)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
finally the volatiles were removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride (400 ml)
WASH
Type
WASH
Details
washed successively with 10% aqueous sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
(magnesium sulfate) and solvent removal in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C2CCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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